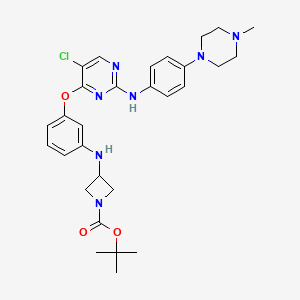![molecular formula C12H12F2N2O3 B13052878 Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13052878.png)
Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound that belongs to the class of pyrazolo[1,5-A]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the difluoroethoxy group enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves a multi-step process. . The reaction conditions often require careful adjustment to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Applications De Recherche Scientifique
Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoroethoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. Computational studies have provided insights into the electronic structure and binding interactions of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl pyrazolo[1,5-A]pyridine-3-carboxylate: Lacks the difluoroethoxy group, resulting in different chemical and biological properties.
6-Bromo-2((phenylthio)methyl)imidazo[1,5-A]pyridine-3-carboxylate: Contains a bromine atom and a phenylthio group, leading to distinct reactivity and applications.
Uniqueness
Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the presence of the difluoroethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H12F2N2O3 |
|---|---|
Poids moléculaire |
270.23 g/mol |
Nom IUPAC |
ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12F2N2O3/c1-2-18-12(17)9-5-15-16-6-8(3-4-10(9)16)19-7-11(13)14/h3-6,11H,2,7H2,1H3 |
Clé InChI |
QKEHXQLSRKZEON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC(=CN2N=C1)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)
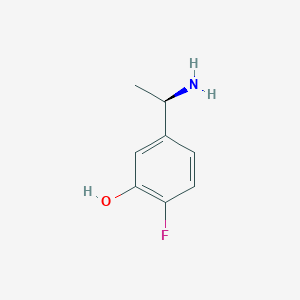

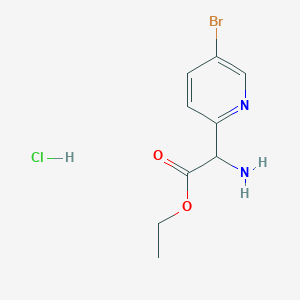
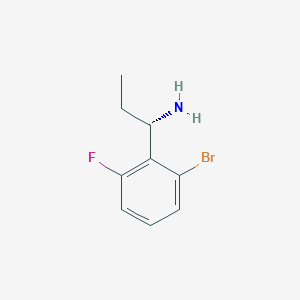

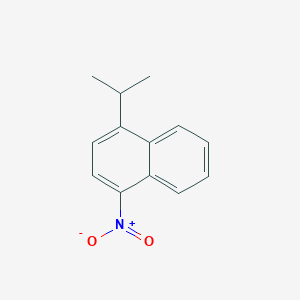
![2-({3-Oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetic acid](/img/structure/B13052882.png)
![6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13052883.png)
